molecular formula C20H21ClF3N5O B5062569 3-(2-chlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5062569
M. Wt: 439.9 g/mol
InChI Key: QXOBFHOYXAZZIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the compound of interest, typically involves condensation reactions, chlorination, and aminisation processes. For instance, a related compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine, was synthesized through a series of steps starting from 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and further chemical transformations (Liu, Zhao, & Lu, 2020).

Molecular Structure Analysis

The crystal and molecular structure of pyrazolo[1,5-a]pyrimidine derivatives are often elucidated using X-ray diffraction techniques. These structures reveal the planarity or non-planarity of the core pyrimidine rings and the orientation of substituents which are crucial for understanding the compound's reactivity and interactions (Liu, Zhao, & Lu, 2020).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(25-6-7-28-8-10-30-11-9-28)29-19(26-13)17(18(27-29)20(22,23)24)14-4-2-3-5-15(14)21/h2-5,12,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOBFHOYXAZZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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